Cas no 785-78-4 (4-Acetylbibenzyl)

4-Acetylbibenzyl 化学的及び物理的性質

名前と識別子

-

- 4-Acetylbibenzyl

- 1-[4-(2-Phenylethyl)phenyl]ethan-1-one

- 1-[4-(2-phenylethyl)phenyl]ethanone

- 4-acetyl-bibenzyl

- 4-phenethylacetophenone

- 785-78-4

- 1-(4-(2-Phenylethyl)phenyl)ethan-1-one

- 1-(4-phenethylphenyl)ethanone

- CW3P2K55C8

- AKOS015837770

- Ethanone, 1-[4-(2-phenylethyl)phenyl]-

- 4-acetylbibenzyl, AldrichCPR

- 4'-phenethylacetophenone

- A839448

- NS00037997

- Ethanone, 1-(4-(2-phenylethyl)phenyl)-

- CS-0363538

- FT-0682060

- MFCD00070637

- 1-[4-(2-Phenylethyl)phenyl]ethanone #

- 1-(4-Phenethylphenyl)ethan-1-one

- 1-(4-(2-PHENYLETHYL)PHENYL)ETHANONE

- EINECS 212-323-6

- DTXSID90229127

- SCHEMBL2354530

- UNII-CW3P2K55C8

-

- MDL: MFCD00070637

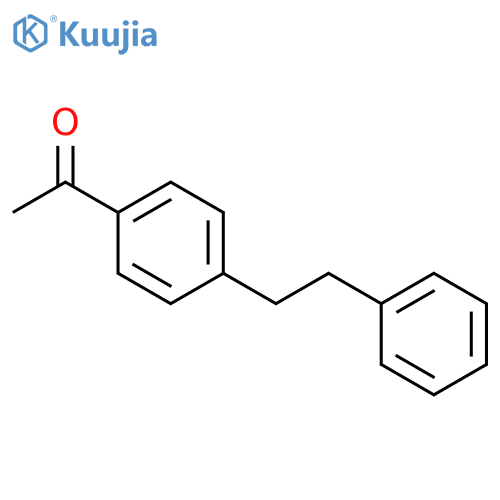

- インチ: InChI=1S/C16H16O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3

- InChIKey: KIRXEYNVGWVPRO-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(CCC2=CC=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 224.12000

- どういたいしつりょう: 224.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: 68 °C

- ふってん: 342.7±21.0 °C at 760 mmHg

- フラッシュポイント: 146.2±17.0 °C

- PSA: 17.07000

- LogP: 3.67440

- じょうきあつ: 0.0±0.8 mmHg at 25°C

4-Acetylbibenzyl セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

4-Acetylbibenzyl 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

4-Acetylbibenzyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056633-5g |

4-Acetylbibenzyl |

785-78-4 | 5g |

1851.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056633-5g |

4-Acetylbibenzyl |

785-78-4 | 5g |

1851CNY | 2021-05-07 | ||

| TRC | A177778-50mg |

4-Acetylbibenzyl |

785-78-4 | 50mg |

$ 50.00 | 2022-06-08 | ||

| Fluorochem | 018151-5g |

4-Acetylbibenzyl |

785-78-4 | 5g |

£106.00 | 2022-02-28 | ||

| Ambeed | A838037-1g |

1-(4-Phenethylphenyl)ethanone |

785-78-4 | 95+% | 1g |

$51.0 | 2024-04-17 | |

| 1PlusChem | 1P0059XK-250mg |

4-Acetylbibenzyl |

785-78-4 | 250mg |

$31.00 | 2025-02-21 | ||

| A2B Chem LLC | AC45352-1g |

4-ACETYLBIBENZYL |

785-78-4 | 1g |

$55.00 | 2024-04-19 | ||

| Alichem | A019110950-25g |

1-(4-Phenethylphenyl)ethanone |

785-78-4 | 95% | 25g |

$400.00 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS003486-250MG |

4-acetylbibenzyl |

785-78-4 | 250mg |

¥952.83 | 2023-11-10 | ||

| Fluorochem | 018151-25g |

4-Acetylbibenzyl |

785-78-4 | 25g |

£437.00 | 2022-02-28 |

4-Acetylbibenzyl 関連文献

-

1. Electrophilic substitution in (arene)tricarbonylchromium complexes. Part 1Joseph L. von Rosenberg,A. Reginald Pinder J. Chem. Soc. Perkin Trans. 1 1987 747

4-Acetylbibenzylに関する追加情報

Chemical Profile of 4-Acetylbibenzyl (CAS No. 785-78-4)

4-Acetylbibenzyl, identified by its Chemical Abstracts Service (CAS) number 785-78-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bibenzyl derivative, featuring an acetyl group at the para position, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The compound’s molecular structure consists of two benzene rings linked at the ortho positions, with an acetyl moiety attached to one of the benzyl groups, making it a versatile scaffold for further chemical modifications.

The synthesis of 4-Acetylbibenzyl typically involves the acetylation of bibenzyl or its precursors using standard organic reactions such as Friedel-Crafts acylation. This process requires careful control of reaction conditions to ensure high yield and purity, which are critical for pharmaceutical-grade applications. The compound’s stability under various conditions has been a subject of interest, with studies indicating that it remains stable under neutral and slightly acidic environments but may degrade under strong oxidizing or hydrolytic conditions.

In recent years, 4-Acetylbibenzyl has been explored for its pharmacological properties. Its bibenzyl core is known to exhibit bioactivity in several biological assays, making it a valuable intermediate in drug discovery. Researchers have been particularly interested in its potential as a kinase inhibitor due to the ability of bibenzyl derivatives to interact with ATP-binding pockets in enzymes. Preliminary studies have shown that 4-Acetylbibenzyl can modulate the activity of certain kinases, which could have implications in treating cancers and inflammatory diseases.

One notable study published in the Journal of Medicinal Chemistry highlighted the role of 4-Acetylbibenzyl in developing small-molecule inhibitors targeting protein-protein interactions. The compound’s ability to disrupt specific binding motifs has opened new avenues for therapeutic intervention. Additionally, its structural analogs have been synthesized to enhance potency and selectivity, with some derivatives showing promising results in preclinical trials. These findings underscore the importance of 4-Acetylbibenzyl as a building block in medicinal chemistry.

The chemical properties of 4-Acetylbibenzyl also make it useful in material science applications. Its aromatic structure and functional group compatibility allow for integration into polymers and coatings that require specific thermal and mechanical properties. For instance, researchers have investigated its use in creating conductive polymers that could be employed in electronic devices. The compound’s solubility profile further enhances its utility, as it can be dissolved in common organic solvents, facilitating its incorporation into various formulations.

From an industrial perspective, the production of 4-Acetylbibenzyl on an industrial scale presents both challenges and opportunities. Efficient synthetic routes must be developed to ensure cost-effectiveness and sustainability. Green chemistry principles have been applied to optimize the synthesis process, reducing waste and minimizing energy consumption. These efforts align with global trends toward environmentally responsible manufacturing practices.

The spectroscopic characterization of 4-Acetylbibenzyl has also been extensively studied. Nuclear magnetic resonance (NMR) spectroscopy reveals detailed information about its molecular structure, while mass spectrometry confirms its molecular weight and fragmentation patterns. These analytical techniques are crucial for quality control during production and for verifying the identity of the compound in research settings.

In conclusion, 4-Acetylbibenzyl (CAS No. 785-78-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and bioactivity make it a valuable asset in drug discovery, while its chemical properties enable diverse applications in industrial chemistry. As research continues to uncover new uses for this bibenzyl derivative, its importance is likely to grow further, solidifying its role as a key intermediate in modern chemical innovation.

785-78-4 (4-Acetylbibenzyl) 関連製品

- 37920-25-5(4'-Butylacetophenone)

- 451-40-1(2-Phenylacetophenone)

- 6781-42-6(1,3-Diacetylbenzene)

- 2932-65-2(4-n-Propylacetophenone)

- 122-00-9(4'-Methylacetophenone)

- 10541-56-7(4'-Octylacetophenone)

- 27465-51-6(1-(4-Ethylphenyl)propan-1-one)

- 51772-30-6(3'-Methylpropiophenone)

- 5337-93-9(4-Methylpropiophenone)

- 98-86-2(Acetophenone)